7-[3-Chloro-2-hydroxypropyl]guanine
Description
Properties
CAS No. |
73100-76-2 |
|---|---|
Molecular Formula |
C8H10ClN5O2 |
Molecular Weight |
243.65 g/mol |
IUPAC Name |
2-amino-7-(3-chloro-2-hydroxypropyl)-1H-purin-6-one |
InChI |
InChI=1S/C8H10ClN5O2/c9-1-4(15)2-14-3-11-6-5(14)7(16)13-8(10)12-6/h3-4,15H,1-2H2,(H3,10,12,13,16) |
InChI Key |
PIDAKZXLZJQELO-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1CC(CCl)O)C(=O)NC(=N2)N |
Isomeric SMILES |
C1=NC2=C(N1CC(CCl)O)C(=O)N=C(N2)N |
Canonical SMILES |
C1=NC2=C(N1CC(CCl)O)C(=O)N=C(N2)N |
Origin of Product |
United States |
Scientific Research Applications
Biomarker for Occupational Exposure
One of the primary applications of 7-CHP-guanine is its use as a biomarker for assessing occupational exposure to epichlorohydrin. A study conducted on workers handling ECH demonstrated that 7-CHP-guanine can be detected in their DNA, indicating exposure to this genotoxic agent. Blood samples from exposed workers revealed that 7-CHP-guanine levels were significantly higher compared to those in control groups, with statistical significance established through the Mann-Whitney test (P < 0.001) .
Study Overview
- Participants :
- 7 workers exposed to ECH
- 9 potentially exposed workers
- 13 control workers
- Findings :
- 7-CHP-guanine detected in 5 of the exposed workers (1.6–7.1 mol/10^9 mol nucleotides).
- Detected in 2 of the potentially exposed workers (0.8–1.5 mol/10^9 mol nucleotides).
- Not detected in controls.
This finding suggests that 7-CHP-guanine serves as a reliable indicator of ECH exposure and may help monitor health risks associated with occupational settings .
Genotoxicity Studies
7-CHP-guanine plays a crucial role in understanding the genotoxic effects of epichlorohydrin. Research indicates that ECH induces DNA damage through the formation of DNA adducts, which can lead to mutations and cancer development. The isolation of 7-CHP-guanine from various biological samples, including calf thymus DNA and human white blood cells, supports its significance in genotoxicity studies .
Case Studies and Research Findings
Several studies have documented the implications of 7-CHP-guanine in understanding the risks associated with ECH exposure:
Chemical Reactions Analysis
Substitution Reactions
The chloro group in 7-CHP-guanine acts as a reactive site for nucleophilic substitution. Key pathways include:
- Reaction with amines : Forms 7-(3-amino-2-hydroxypropyl)guanine derivatives.
- Reaction with thiols : Produces 7-(3-thiocyanato-2-hydroxypropyl)guanine, observed in detoxification pathways involving glutathione .
- Reaction with alkoxides : Yields ether-linked adducts like 7-(3-methoxy-2-hydroxypropyl)guanine .
These substitutions occur under mild aqueous or basic conditions, with reaction rates influenced by pH and nucleophile strength .
Hydrolysis
Hydrolysis of 7-CHP-guanine replaces the chloro group with a hydroxyl group, forming 7-(2,3-dihydroxypropyl)guanine. This reaction is pH-dependent:
- Optimal pH : 5.0 for ECH derivatives, with slower kinetics at neutral or alkaline conditions .
- Biological relevance : Hydrolysis reduces genotoxicity by eliminating the reactive chloro group, though the diol product retains some capacity for hydrogen bonding with DNA .
DNA Alkylation and Cross-Linking
7-CHP-guanine forms covalent bonds with DNA, primarily at the N7 position of guanine. Key findings include:
- Adduct formation : Detected in white blood cells of ECH-exposed workers (1.6–7.1 adducts/10⁹ nucleotides) .
- Interstrand cross-linking : Observed in DNA oligomers, particularly at 5′-GGC and 5′-GC sequences. Cross-linking efficiency is higher for epibromohydrin (EBH) due to bromine’s superior leaving-group ability compared to chlorine .
| Parameter | ECH (pH 5.0) | EBH (pH 7.0) |
|---|---|---|
| Cross-link yield (%) | 1.5 (12 h) | 4.2 (8 h) |
| Sequence preference | Low | Low |
| Stereochemical preference | R-ECH > S-ECH (2:1) | — |
Oxidation and Reduction
- Oxidation : The hydroxyl group can oxidize to a ketone, forming 7-(3-chloro-2-oxopropyl)guanine, though this pathway is less common in physiological conditions .
- Reduction : Limited evidence suggests potential reduction of the chloro group to a methylene group under reductive environments .
Biological Implications
- Genotoxicity : 7-CHP-guanine adducts correlate with ECH exposure in occupational settings, serving as biomarkers for DNA damage .
- Mutagenicity : Cross-linking disrupts DNA replication and repair, contributing to ECH’s carcinogenicity .
Comparative Reactivity
7-CHP-guanine’s reactivity is benchmarked against related alkylating agents:
| Agent | Relative Reactivity | Key Product |
|---|---|---|
| Epichlorohydrin (ECH) | Moderate | 7-CHP-guanine |
| Epibromohydrin (EBH) | High | 7-BHP-guanine |
| Propylene Oxide | Low | 7-HP-guanine |
Analytical Detection
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Mechanistic Analogues
7-CHP-guanine belongs to the broader class of N7-alkylguanine adducts, which are characterized by alkylation at the N7 position of guanine. Key analogues include:
| Compound Name | Parent Alkylating Agent | Adduct Structure | Biological Matrix | Detection Method |
|---|---|---|---|---|
| 7-CHP-guanine | Epichlorohydrin (ECH) | N7-(3-chloro-2-hydroxypropyl) | White blood cell DNA | 32P-post-labelling + HPLC |
| 7-(2-Hydroxyethyl)guanine | Ethylene oxide | N7-(2-hydroxyethyl) | Lymphocyte DNA | Immunoassays, LC-MS |
| 7-(2-Propenyl)guanine | Allyl compounds | N7-(2-propenyl) | In vitro DNA models | Mass spectrometry |
| S-(3-Chloro-2-hydroxypropyl)-L-cysteine (CPC) | 1,2,3-Trichloropropane | Cysteine adduct (non-DNA) | Hemoglobin | GC-MS |
Key Observations:
- Mechanistic Differences : Unlike ethylene oxide (a direct alkylating agent), ECH requires metabolic activation to form the reactive epoxide intermediate that generates 7-CHP-guanine .
- Biomarker Specificity: 7-CHP-guanine is specific to ECH exposure, whereas 7-(2-hydroxyethyl)guanine is a biomarker for ethylene oxide, a compound with broader industrial and endogenous sources .
Comparative Genotoxic Potential
- In contrast, S-(3-chloro-2-hydroxypropyl)-L-cysteine (CPC), a hemoglobin adduct derived from 1,2,3-trichloropropane, is non-mutagenic but serves as a biomarker of exposure .
Research Findings and Data
Adduct Quantification in Exposed Populations
Comparative Adduct Formation in Model Systems
- In Vitro Studies : ECH reacts preferentially with guanine in single-stranded DNA, forming 7-CHP-guanine at rates 3–5× higher than with adenine .
- In Vivo Models : Rats exposed to ECH showed dose-dependent increases in 7-CHP-guanine, correlating with hemoglobin adducts (e.g., CPC), though DNA adducts were 10× less abundant than protein adducts .
Preparation Methods
Reaction Conditions and Parameters
The alkylation is typically conducted in a phosphate buffer system (pH 4.6–5.0) at room temperature or slightly elevated temperatures (25–37°C). A molar excess of ECH (3–6 equivalents relative to guanine) ensures complete conversion, with reaction times ranging from 48 hours to several weeks depending on temperature. For example, a study using adenosine as a model nucleoside reported a 4% yield of the analogous 1-(3-chloro-2-hydroxypropyl)-inosine after three weeks at room temperature, highlighting the slow kinetics of ECH-mediated alkylation.
Side Reactions and Byproduct Formation
Competing reactions occur at other nucleophilic sites, such as the N3 position of guanine, though these adducts are minor (<5% yield). Additionally, hydrolysis of ECH generates 3-chloro-1,2-propanediol, which may further react with guanine or degrade the target product. Acidic conditions also promote deamination of the N1 adducts, leading to inosine derivatives.
Optimization of Synthetic Protocols
Catalytic Enhancements
Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), have been employed in analogous ECH reactions to improve yields. For instance, TBAB (3–8% w/w relative to ECH) increased the efficiency of sulfonate group incorporation in sodium 3-chloro-2-hydroxypropanesulfonate synthesis, suggesting potential applicability to guanine alkylation.
Solvent and pH Considerations
Aqueous systems are preferred due to ECH’s limited solubility in organic solvents. However, mixed solvent systems (e.g., water-ethanol) may enhance guanine solubility. The pH must be carefully controlled: below pH 5, protonation of guanine’s N7 position reduces reactivity, while alkaline conditions accelerate ECH hydrolysis.
Purification and Isolation Techniques
Chromatographic Methods
Crude reaction mixtures are purified using semi-preparative high-performance liquid chromatography (HPLC) with phosphate-buffered mobile phases (pH 7.0). Anion-exchange chromatography is particularly effective for adduct enrichment, as demonstrated in a 32P-post-labelling assay where 7-CHP-guanine was isolated from DNA hydrolysates.
Crystallization and Filtration
Post-reaction, cooling the mixture to <10°C induces crystallization of the product, which is then vacuum-filtered and washed with ethanol to remove residual ECH and byproducts. Recrystallization in distilled water further enhances purity (>97%).
Analytical Validation
Structural Confirmation
Ultraviolet (UV) spectroscopy reveals characteristic absorption maxima at 205 nm and 250–274 nm, consistent with chloro-hydroxypropyl substitution. Mass spectrometry (ESI+-MS) provides molecular ion peaks at m/z 360/362 ([M+H]+), with fragmentation patterns confirming the guanine backbone.
Quantification and Purity Assessment
32P-post-labelling coupled with HPLC achieves detection limits of 1 adduct per 10^8 nucleotides, enabling precise quantification in biological matrices. Nuclear magnetic resonance (NMR) spectroscopy resolves diastereomeric forms arising from the chiral center in the 3-chloro-2-hydroxypropyl moiety .
Q & A
Basic Research Questions
Q. What methodologies are recommended for detecting and quantifying 7-[3-Chloro-2-hydroxypropyl]guanine (7-CHP-guanine) in biological samples?
- Methodological Answer : The most validated approach combines 32P-post-labelling with HPLC for adduct enrichment and quantification. DNA is enzymatically digested to release adducts, followed by 32P-labelling of nucleotides. Anion-exchange chromatography isolates phosphorylated adducts, and HPLC separates 7-CHP-guanine for quantification via radiometric detection. This method achieves sensitivity in the range of 1 adduct per 10^8 nucleotides, critical for occupational exposure studies .
Q. What experimental models are suitable for studying the genotoxic effects of 7-CHP-guanine?
- Methodological Answer : In vivo rodent models (e.g., rats exposed to epichlorohydrin) are preferred for studying dose-dependent adduct formation and organ-specific genotoxicity. For mechanistic insights, in vitro systems using human white blood cells or O⁶-alkylguanine-DNA alkyltransferase (AGT)-deficient cell lines can isolate repair pathways. These models allow correlation between adduct levels, repair efficiency, and mutagenic outcomes .
Q. How should researchers statistically validate 7-CHP-guanine as a biomarker for epichlorohydrin exposure?
- Methodological Answer : Use linear regression to correlate adduct levels with airborne epichlorohydrin concentrations (measured via gas chromatography) and adjust for confounding variables (e.g., smoking, co-exposures). Sensitivity/specificity analyses (ROC curves) can establish threshold adduct levels indicative of significant exposure. Cross-validation with hemoglobin adducts (e.g., via GC-MS) strengthens biomarker reliability .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo data on 7-CHP-guanine’s mutagenicity?
- Methodological Answer : Apply systems biology approaches to reconcile discrepancies. For example:
- Mechanistic Discrepancies : Compare AGT activity in vitro (purified enzyme kinetics) vs. in vivo (tissue-specific expression) using knockout mouse models.
- Metabolic Differences : Use liver S9 fractions or microphysiological systems to simulate in vivo detoxification pathways (e.g., glutathione conjugation) absent in in vitro setups.
- Data Integration : Meta-analysis of existing studies with standardized exposure metrics (e.g., adducts per μg/m³ of epichlorohydrin) .
Q. What strategies optimize the synthesis of 7-CHP-guanine for high-purity analytical standards?
- Methodological Answer : Employ regioselective alkylation of guanine derivatives. For example:
Protect hydroxyl groups in 2-bromo-1-phenylethanol to direct alkylation to the N7 position of 2-amino-6-chloropurine.
Hydrolyze the product under mild acidic conditions (e.g., 0.1 M HCl, 50°C) to yield 7-CHP-guanine.
Purify via reverse-phase HPLC (C18 column, water/acetonitrile gradient) to >98% purity, confirmed by LC-MS and ¹H-NMR .
Q. How can factorial experimental designs elucidate interactions between 7-CHP-guanine and DNA repair proteins?
- Methodological Answer : A 2×2×2 factorial design evaluates three factors:
- Factor A : AGT expression (wild-type vs. knockout cells).
- Factor B : Epichlorohydrin dose (low vs. high).
- Factor C : Co-exposure (e.g., with/without oxidative stress inducers like H₂O₂).
Q. How does molecular modeling clarify 7-CHP-guanine’s interactions with DNA repair proteins?
- Methodological Answer : Perform docking simulations (e.g., AutoDock Vina) using AGT’s crystal structure (PDB: 1T38). Parameterize 7-CHP-guanine’s chloro-hydroxypropyl moiety to assess steric/electrostatic clashes with AGT’s active site (Cys145). Compare binding affinities with canonical substrates (e.g., O⁶-methylguanine) to explain repair inefficiency. Validate predictions via site-directed mutagenesis (e.g., C145S AGT variants) .
Q. How to integrate 7-CHP-guanine research findings with broader literature on epichlorohydrin toxicity?
- Methodological Answer : Conduct a systematic review with the following steps:
Map adduct data to epichlorohydrin’s pharmacokinetic models (e.g., PBPK simulations).
Cross-reference with epidemiological studies on worker cohorts (e.g., cancer incidence vs. adduct levels).
Apply Hill’s criteria for causation (strength, consistency, temporality) to evaluate 7-CHP-guanine’s role in epichlorohydrin carcinogenicity. Highlight gaps, such as lack of longitudinal adduct-tumor data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
